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Compound of Interest

Compound Name: Sulfo-Cy3 amine

Cat. No.: B15555561 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use

of Sulfo-Cy3 amine, a water-soluble cyanine dye, in super-resolution microscopy, particularly

in direct Stochastic Optical Reconstruction Microscopy (dSTORM).

Sulfo-Cy3 amine is a derivative of the well-characterized Cy3 dye, featuring a sulfonate group

that enhances its water solubility and an amine group for covalent conjugation to biomolecules.

[1][2] Its fluorescent properties make it a valuable tool for high-resolution imaging applications.

While traditionally PALM (Photoactivated Localization Microscopy) utilizes photoactivatable

fluorescent proteins, dSTORM employs synthetic fluorophores like Cy3 that can be induced to

blink, or photoswitch, between a fluorescent "on" state and a dark "off" state. This allows for the

temporal separation of individual molecular emissions, enabling their precise localization and

the reconstruction of a super-resolution image.

Physicochemical and Spectroscopic Properties
The performance of a fluorophore in super-resolution microscopy is dictated by its

photophysical characteristics. Sulfo-Cy3 amine offers a bright and photostable signal suitable

for dSTORM imaging.
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Property Value Reference

Excitation Maximum (λex) ~555 nm [3]

Emission Maximum (λem) ~570 nm [3]

Molar Extinction Coefficient ~150,000 cm⁻¹M⁻¹ [3]

Solubility Water, DMSO, DMF [3]

Reactive Group Primary Amine [1]

Comparative Performance in dSTORM
While Sulfo-Cy3 is a robust fluorophore, its performance can be compared with other dyes in

the same spectral range. The choice of dye often depends on the specific experimental

requirements, such as desired brightness and photostability.

Fluorophore
Key Advantages for
dSTORM

Considerations Reference

Cy3B

Considered one of the

best dyes for

dSTORM in the red

range.

Alexa Fluor 555

Emits a high number

of photons per

switching cycle;

exceptional dSTORM

dye.

Often recommended

as a better alternative

to DyLight 550 and

Alexa Fluor 568.

[4]

Sulfo-Cy3

Good water solubility,

readily available with

various reactive

groups.

May have lower

photostability

compared to some

Alexa Fluor dyes.

[5][6]

Alexa Fluor 568

Considered a good

dye for dSTORM

microscopy.

Alexa Fluor 555 is

often recommended

as a better alternative.
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Experimental Protocols
Protocol 1: Conjugation of Sulfo-Cy3 Amine to
Antibodies
This protocol describes the conjugation of Sulfo-Cy3 amine to primary or secondary antibodies

via its amine group, which reacts with carboxylic acid groups on the antibody, often activated by

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Materials:

Sulfo-Cy3 amine

Antibody (or other protein) to be labeled in a suitable buffer (e.g., PBS, pH 7.2-7.4)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

N-hydroxysuccinimide (NHS)

Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

Desalting column (e.g., Sephadex G-25)

Anhydrous Dimethylsulfoxide (DMSO)

Procedure:

Antibody Preparation: Dissolve the antibody in the appropriate buffer at a concentration of 1-

2 mg/mL. If the antibody is in a buffer containing primary amines (e.g., Tris), it must be

exchanged into an amine-free buffer like PBS.

Prepare Sulfo-Cy3 Amine Stock Solution: Dissolve Sulfo-Cy3 amine in anhydrous DMSO

to a concentration of 10 mg/mL.

Activate Carboxylic Acids on the Antibody:
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Add a 100-fold molar excess of EDC and a 200-fold molar excess of NHS to the antibody

solution in Activation Buffer.

Incubate for 15 minutes at room temperature.

Conjugation Reaction:

Immediately after activation, add the Sulfo-Cy3 amine stock solution to the activated

antibody solution. A typical starting molar ratio of dye to antibody is 10:1 to 20:1.

Incubate the reaction for 2 hours at room temperature, protected from light.

Quench Reaction: Add Quenching Buffer to a final concentration of 50-100 mM to stop the

reaction. Incubate for 10-15 minutes.

Purification: Remove unconjugated dye by passing the reaction mixture through a desalting

column equilibrated with a suitable storage buffer (e.g., PBS with 0.1% BSA).

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance at

280 nm (for the protein) and 555 nm (for Sulfo-Cy3). A DOL of 1-3 is often optimal for super-

resolution imaging.

Diagram: Antibody Conjugation Workflow

Workflow for Sulfo-Cy3 Amine Antibody Conjugation
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Caption: A streamlined workflow for labeling antibodies with Sulfo-Cy3 amine.
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Protocol 2: Direct STORM (dSTORM) Imaging
This protocol provides a general framework for performing dSTORM imaging on fixed cells

labeled with Sulfo-Cy3 amine conjugates.

Materials:

Cells labeled with Sulfo-Cy3 amine-conjugated antibodies on high-quality coverslips.

dSTORM Imaging Buffer (see table below for recipes).

A super-resolution microscope equipped for STORM with appropriate laser lines (e.g., 561

nm for excitation) and a sensitive camera (e.g., EMCCD or sCMOS).

dSTORM Imaging Buffer Recipes:

Buffer Component Function Typical Concentration

Reducing Agent
Induces and maintains the

dark state

10-100 mM β-mercaptoethanol

(BME) or 10-100 mM

Cysteamine (MEA)

Oxygen Scavenging System Reduces photobleaching

Glucose Oxidase (GLOX):

Glucose (10% w/v), Glucose

Oxidase (~0.5 mg/mL),

Catalase (~40 µg/mL)

Triplet State Quencher

(Optional)
Improves blinking properties

1-2 mM 1,4-

diazabicyclo[2.2.2]octane

(DABCO)

Buffer Base Maintains pH
50 mM Tris-HCl, 10 mM NaCl,

pH 8.0

Procedure:

Sample Preparation:

Grow and fix cells on coverslips as per standard immunofluorescence protocols.
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Incubate with primary and Sulfo-Cy3 amine-conjugated secondary antibodies.

Wash thoroughly to remove unbound antibodies.

Mount the coverslip on a microscope slide with a small volume of freshly prepared

dSTORM imaging buffer. Seal the coverslip to prevent buffer evaporation and oxygen re-

entry.

Microscope Setup:

Turn on the microscope, lasers, and camera, allowing them to stabilize.

Locate the region of interest (ROI) using low-power laser illumination to minimize

photobleaching.

dSTORM Acquisition:

Increase the 561 nm laser power to a high intensity (typically 1-10 kW/cm²) to drive most

of the Sulfo-Cy3 molecules into the dark state.

Begin acquiring a time-series of images (typically 10,000-50,000 frames) with a short

exposure time (e.g., 10-50 ms).

Individual Sulfo-Cy3 molecules will spontaneously return to the fluorescent state, appear

as diffraction-limited spots, and then be driven back to the dark state.

Optionally, a low-power 405 nm laser can be used to facilitate the recovery of fluorophores

from the dark state.

Data Analysis:

Process the acquired image stack using localization software (e.g., ThunderSTORM,

rapidSTORM) to identify and fit the point-spread function (PSF) of each individual blinking

event.

Reconstruct the final super-resolution image from the localized coordinates.

Apply drift correction algorithms to compensate for sample drift during acquisition.
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Diagram: dSTORM Imaging Principle

Principle of direct STORM (dSTORM) Imaging
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Caption: The cyclical process of photoswitching in dSTORM imaging.

Troubleshooting

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b15555561?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15555561?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Issue Possible Cause Suggested Solution

No or weak blinking
Incorrect imaging buffer

composition.

Prepare fresh imaging buffer.

Optimize the concentration of

the reducing agent. Ensure the

pH is optimal (~8.0).

Low laser power.
Increase the excitation laser

power.

High background fluorescence
Incomplete removal of

unbound antibodies.

Increase the number and

duration of wash steps after

antibody incubation.

Autofluorescence from the

sample or medium.

Use a mounting medium with

an anti-fading agent. Use

spectrally appropriate filters.

Rapid photobleaching
Oxygen contamination in the

imaging buffer.

Ensure the coverslip is

properly sealed. Use a freshly

prepared and effective oxygen

scavenging system.

Low localization density
Insufficient labeling of the

target structure.

Optimize the antibody

concentration and incubation

time. Check the degree of

labeling of the antibody

conjugate.

Inefficient photoswitching.
Adjust the imaging buffer

composition or laser powers.

By following these guidelines and protocols, researchers can effectively utilize Sulfo-Cy3
amine for high-quality super-resolution imaging, enabling the visualization of cellular structures

and molecular interactions at the nanoscale.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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